molecular formula C13H6Cl3NO B13999684 1,3,8-Trichlorophenanthridin-6(5h)-one CAS No. 27353-59-9

1,3,8-Trichlorophenanthridin-6(5h)-one

Cat. No.: B13999684
CAS No.: 27353-59-9
M. Wt: 298.5 g/mol
InChI Key: LUUVCQVSSQXFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,8-Trichlorophenanthridin-6(5H)-one is a halogenated derivative of the phenanthridinone scaffold, characterized by three chlorine substituents at positions 1, 3, and 8 of its aromatic ring system. Its molecular formula is C₁₃H₆Cl₃NO, with a molecular weight of approximately 298.35 g/mol (calculated from substituents). The compound is identified by CAS number 27353-59-9 and InChIKey LUUVCQVSSQXFKV-UHFFFAOYSA-N . The chlorine substituents in 1,3,8-trichloro derivatives confer electron-withdrawing effects, influencing reactivity, stability, and lipophilicity. This compound has been cataloged in the National Cancer Institute (NCI) database under the identifier NSC113329, suggesting its historical evaluation in pharmacological screening .

Properties

CAS No.

27353-59-9

Molecular Formula

C13H6Cl3NO

Molecular Weight

298.5 g/mol

IUPAC Name

1,3,8-trichloro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H6Cl3NO/c14-6-1-2-8-9(3-6)13(18)17-11-5-7(15)4-10(16)12(8)11/h1-5H,(H,17,18)

InChI Key

LUUVCQVSSQXFKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC3=C2C(=CC(=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phenanthridinone Derivatives

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 1,3,8-trichlorophenanthridin-6(5H)-one with related compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) XLogP3 Key Features
1,3,8-Trichlorophenanthridin-6(5H)-one C₁₃H₆Cl₃NO Cl (1, 3, 8) 298.35 ~3.5* High lipophilicity; three electron-withdrawing Cl groups enhance stability.
8-Chloro-3-nitrophenanthridin-6(5H)-one C₁₃H₇ClN₂O₃ Cl (8), NO₂ (3) 274.01 2.9 Nitro group increases reactivity in electrophilic substitution.
5-Benzyl-3,8-dichlorophenanthridin-6(5H)-one C₂₀H₁₃Cl₂NO Cl (3, 8), benzyl (5) 362.23 ~4.2 Benzyl group enhances steric bulk and lipophilicity.
1-Amino-3,8-dibromophenanthridin-6(5H)-one C₁₃H₈Br₂N₂O Br (3, 8), NH₂ (1) 369.02 ~2.8 Amino group introduces hydrogen-bonding capacity; bromine increases mass.
7,8,9,10-Tetrahydrophenanthridin-6(5H)-one C₁₃H₁₃NO Hydrogenated ring 199.25 ~2.1 Saturated ring reduces aromaticity, increasing solubility in polar solvents.

*Estimated based on substituent contributions.

Key Observations :

  • Lipophilicity: The trifunctional chlorine substitution in 1,3,8-trichloro confers higher XLogP3 (~3.5) compared to mono/di-substituted analogs (e.g., 8-chloro-3-nitro: 2.9).
  • Electronic Effects: Chlorine and nitro groups are electron-withdrawing, directing reactivity toward nucleophilic aromatic substitution. In contrast, the amino group in 1-amino-3,8-dibromo derivatives enables participation in hydrogen bonding and acid-base interactions .
Stability and Reactivity
  • 1,3,8-Trichloro : The electron-withdrawing Cl groups stabilize the aromatic ring against electrophilic attack but may increase susceptibility to photodegradation at specific positions.
  • Hydrogenated Analogs : Saturated derivatives (e.g., 7,8,9,10-tetrahydro) exhibit reduced conjugation, lowering UV absorbance and altering degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.